Lithium triisopropoxy(thiazol-2-yl)borate
CAS No.: 1393823-02-3
Cat. No.: VC4622640
Molecular Formula: C12H23BLiNO3S
Molecular Weight: 279.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393823-02-3 |
|---|---|
| Molecular Formula | C12H23BLiNO3S |
| Molecular Weight | 279.13 |
| IUPAC Name | lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide |
| Standard InChI | InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1 |
| Standard InChI Key | XGZVFXHXFXYOQK-UHFFFAOYSA-N |
| SMILES | [Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Lithium triisopropoxy(thiazol-2-yl)borate consists of a boron atom tetrahedrally coordinated to three isopropoxy () groups and a thiazol-2-yl moiety. The lithium cation stabilizes the borate anion through electrostatic interactions . Key structural attributes include:
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Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms, which enhances electronic delocalization and influences reactivity .
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Isopropoxy Ligands: Bulky alkoxy groups that modulate steric hindrance and solubility in organic solvents .
The InChIKey XGZVFXHXFXYOQK-UHFFFAOYSA-N and SMILES [Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C provide precise identifiers for computational and experimental studies.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.13 g/mol |
| Purity | ≥95% |
| Storage Temperature | Freezer (-20°C) |
| MDL Number | MFCD16872058 |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a two-step process:
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Formation of Boronate Ester: Reaction of thiazole-2-boronic acid with triisopropyl borate in anhydrous conditions yields a boronate intermediate .
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Lithiation: Treatment with lithium hydroxide or methoxide generates the lithium borate salt, which precipitates for isolation .
This method avoids instability issues associated with pyridylboronic acids, enabling large-scale production (>100 g) .
Mechanistic Insights in Cross-Coupling
In Suzuki-Miyaura reactions, the compound acts as a transmetalation agent. The mechanism involves:
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Oxidative Addition: Aryl halides bind to palladium catalysts (e.g., ) .
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Borate Transfer: The lithium borate transfers the thiazolyl group to palladium, forming a biaryl-palladium complex.
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Reductive Elimination: The desired biaryl product is released, regenerating the catalyst .
This pathway achieves yields >80% for heterocyclic couplings, outperforming traditional boronic acids in nitrogen-rich systems .
Applications in Catalysis and Medicinal Chemistry
Catalytic Cross-Coupling
Lithium triisopropoxy(thiazol-2-yl)borate excels in forming carbon-heteroatom bonds, critical for pharmaceuticals and agrochemicals. Notable examples include:
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Anticancer Agents: Coupling thiazole moieties to aryl scaffolds enhances cytotoxicity profiles.
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Material Science: Synthesis of conductive polymers via palladium-mediated aryl-aryl bonding .
Table 2: Comparative Performance in Suzuki-Miyaura Reactions
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| 3-Pyridyl Triflate | 92 | |
| Thiazol-2-yl Borate | 85 | |
| Phenylboronic Acid | 68 |
Biological Activity
The thiazole ring confers antimicrobial and antiviral properties. In vitro studies suggest inhibitory effects against:
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HSV-1: EC = 2.3 µM (compared to acyclovir: EC = 0.8 µM).
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E. coli: MIC = 16 µg/mL, indicating moderate bactericidal activity.
Comparative Analysis with Related Borates
Structural Analogues
Reactivity Trends
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Electron-Withdrawing Groups (e.g., -NO): Accelerate transmetalation but reduce catalyst lifetime.
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Steric Bulk: Isopropoxy groups slow side reactions but require higher temperatures (80–100°C) .
Future Directions and Challenges
Scalability Improvements
Current methods require anhydrous conditions, increasing production costs. Solvent-free mechanochemical synthesis is under investigation to reduce reliance on tetrahydrofuran.
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